molecular formula C14H19N5O3 B334040 N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE

N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE

Cat. No.: B334040
M. Wt: 305.33 g/mol
InChI Key: GMRNITDGXUHIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE is a compound that combines the structural features of adamantane and triazole. Adamantane is known for its conformational rigidity, lipophilicity, and spherical geometry, while triazole rings are commonly used in the design of biologically active compounds

Preparation Methods

The synthesis of N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE involves the regioselective adamantylation of 1,2,4-triazole derivatives. The reaction typically uses high-acid systems such as AdOH–HClO4 and AdOH–H2SO4 . The adamantyl cation attacks the N-1 nitrogen atom of the triazole ring, ensuring regioselectivity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the lipophilicity and conformational rigidity of the compound, allowing it to interact effectively with biological membranes and proteins. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, contributing to its biological activity .

Comparison with Similar Compounds

N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of adamantyl and nitro-triazole moieties, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H19N5O3

Molecular Weight

305.33 g/mol

IUPAC Name

N-(1-adamantyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide

InChI

InChI=1S/C14H19N5O3/c20-12(7-18-8-15-13(17-18)19(21)22)16-14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2,(H,16,20)

InChI Key

GMRNITDGXUHIRC-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C=NC(=N4)[N+](=O)[O-]

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C=NC(=N4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.